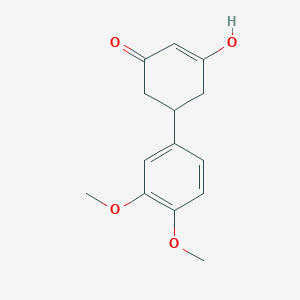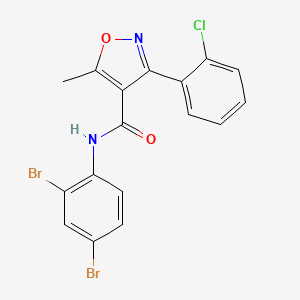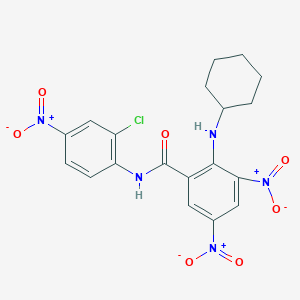
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions on the methoxy groups.
Major Products
Oxidation: Formation of 5-(3,4-Dimethoxyphenyl)-3-oxocyclohex-2-en-1-one.
Reduction: Formation of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A compound with similar methoxy substitutions on the phenyl ring.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various dimethoxy-substituted compounds
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is unique due to its cyclohexenone ring structure combined with the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10,15H,5-6H2,1-2H3 |
InChI Key |
HHGCQGVWCGDBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12479725.png)
![2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol](/img/structure/B12479728.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B12479736.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479737.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline](/img/structure/B12479756.png)
![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)
![11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479760.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B12479766.png)

![Propyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479788.png)
![Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12479794.png)
![3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12479795.png)

